2-Hydroxymethyl Atomoxetiene
Overview
Description
2-Hydroxymethyl Atomoxetiene is a chemical compound with the molecular formula C17H21NO2 It is known for its complex structure, which includes a benzenemethanol core with a 3-(methylamino)-1-phenylpropoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxymethyl Atomoxetiene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzenemethanol with a suitable alkylating agent to introduce the 3-(methylamino)-1-phenylpropoxy group. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, like dichloromethane, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxymethyl Atomoxetiene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert the alcohol group to a ketone or carboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium azide or sodium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Secondary alcohols.
Substitution: Azide or nitrile derivatives.
Scientific Research Applications
2-Hydroxymethyl Atomoxetiene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydroxymethyl Atomoxetiene involves its interaction with specific molecular targets. In the context of neuropharmacology, it acts as a norepinephrine reuptake inhibitor, thereby increasing the levels of norepinephrine in the synaptic cleft. This action is mediated through its binding to the norepinephrine transporter, preventing the reuptake of this neurotransmitter into presynaptic neurons .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, α-methyl-: This compound has a similar benzenemethanol core but differs in the substituent group, which is a methyl group instead of the 3-(methylamino)-1-phenylpropoxy group.
Benzenemethanol, α-[1-(methylamino)ethyl]-: Another similar compound with a different substituent group, which is a 1-(methylamino)ethyl group.
Uniqueness
2-Hydroxymethyl Atomoxetiene is unique due to its specific substituent group, which imparts distinct chemical and biological properties. Its ability to act as a norepinephrine reuptake inhibitor sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
Properties
IUPAC Name |
[2-[(1R)-3-(methylamino)-1-phenylpropoxy]phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-18-12-11-17(14-7-3-2-4-8-14)20-16-10-6-5-9-15(16)13-19/h2-10,17-19H,11-13H2,1H3/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSYNTKLUNOCQR-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432320 | |
Record name | Benzenemethanol, 2-[(1R)-3-(methylamino)-1-phenylpropoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299435-92-0 | |
Record name | 2-((1R)-3-(Methylamino)-1-phenylpropoxy)benzenemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0299435920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanol, 2-[(1R)-3-(methylamino)-1-phenylpropoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((1R)-3-(METHYLAMINO)-1-PHENYLPROPOXY)BENZENEMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98EAX636XE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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